molecular formula C8H9F3N2OS B14068311 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14068311
M. Wt: 238.23 g/mol
InChI Key: OVJSYHJVFCNITB-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with methylthio and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-(methylthio)-5-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine
  • 1-(4-(Methylthio)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
  • 1-methyl-3-(trifluoromethyl)benzene

Uniqueness

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the methylthio and trifluoromethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2OS/c1-15-7-3-5(13-12)2-6(4-7)14-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

OVJSYHJVFCNITB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)OC(F)(F)F)NN

Origin of Product

United States

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